Methyl 7H-Purine-8-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
methyl 7H-purine-8-carboxylate |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
BPNQBSQQUAONSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Methyl 7h Purine 8 Carboxylate and Its Analogues
De Novo Synthetic Routes to the Purine (B94841) Core
De novo synthesis refers to the construction of the purine ring system from fundamental building blocks. This pathway is essential for creating the purine skeleton when it is not already available. nih.govnih.gov In biological systems, this is an energy-intensive, multi-step process that begins with simple molecules like amino acids, carbon dioxide, and formate (B1220265) to ultimately produce inosine (B1671953) monophosphate (IMP), a key precursor to other purines. nih.govegyankosh.ac.infrontiersin.org Chemical syntheses often mimic this stepwise assembly.
Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then joining them together at a late stage. scholarsresearchlibrary.com For purine synthesis, this often involves the preparation of a substituted pyrimidine (B1678525) or imidazole (B134444) ring, which is then cyclized to form the bicyclic purine core. avcr.czresearchgate.netplos.org
A classic and widely utilized method is the Traube purine synthesis, which constructs the purine ring by cyclizing a 4,5-diaminopyrimidine (B145471) derivative. nih.govacs.org This approach allows for the introduction of substituents on the pyrimidine ring prior to the formation of the imidazole portion. The synthesis of the purine core generally involves the sequential formation of the imidazole and pyrimidine rings on a starting scaffold, such as ribose-5-phosphate (B1218738) in biosynthesis. egyankosh.ac.in The key steps in the de novo pathway include the formation of phosphoribosyl pyrophosphate (PRPP), which then undergoes a series of ten subsequent reactions catalyzed by six different enzymes in vertebrates to yield IMP. nih.govfrontiersin.org This biological pathway highlights a highly conserved, convergent process where various small molecules contribute to the final purine structure. nih.gov
Chemical approaches often start with substituted 4-aminoimidazole-5-carboxamides or the corresponding nitriles, which are cyclized with derivatives of carboxylic acids (like orthoesters) to yield purines substituted at the 2-position. avcr.cz Conversely, to obtain 8-substituted purines, the cyclization is performed on 5,6-diaminopyrimidines. avcr.cz A multicomponent synthesis approach has been explored where aminomalononitrile, urea, and α-amino acid methyl esters react to form various C(8)-substituted purine methyl esters, including 2,6-diamino-purine and isoguanine (B23775) derivatives. researchgate.net
To enhance synthetic efficiency, reduce waste, and shorten timelines, one-pot and cascade reactions have been developed for purine synthesis. thieme-connect.com These methods combine multiple reaction steps into a single procedure without the need to isolate intermediates. thieme-connect.comnih.gov
Highly substituted purines can be synthesized in good to high yields via a one-pot, metal-free adaptation of the Traube synthesis using Vilsmeier-type reagents with 5-amino-4-chloropyrimidines as starting materials. nih.govacs.org Another one-pot method involves the reaction of 5-amino-4-chloro-6-alkylaminopyrimidines with sodium hydride and N,N-dialkylamides to generate 6,8,9-polysubstituted purines. researchgate.net The specific pathway and final product can be controlled by the steric bulk of the amide used in the reaction. researchgate.net
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been employed. mdpi.com A notable example is the copper(I)-catalyzed one-pot synthesis of fused purine derivatives from a trisubstituted pyrimidine and various amines. thieme-connect.com This procedure involves a tandem substitution reaction followed by an intramolecular annulation, demonstrating high efficiency and providing access to complex purine scaffolds from simple starting materials. thieme-connect.com Enzymatic cascade reactions, using enzymes like nucleoside phosphorylases, have also been harnessed to convergently synthesize nucleosides from free purine bases and sugar phosphates, driving the reaction equilibrium towards product formation. nih.gov
Post-Synthetic Derivatization and Functional Group Interconversions at the Purine-8-Carboxylic Acid Moiety
This approach begins with a pre-formed purine scaffold and introduces or modifies functional groups as needed. Functional group interconversion (FGI) is a key strategy in retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate synthesis. slideshare.netlps.org
The final step in the synthesis of the target compound, after the formation of the purine-8-carboxylic acid, is esterification. This is a standard functional group interconversion. ub.edu The synthesis of purine-based esters can be achieved through multiple-step processes that involve preparing the purine derivative and the carboxylic acid moiety separately before combining them via an esterification reaction. ontosight.ai
Direct esterification of a purine carboxylic acid, such as 2,6-dichloro-9H-purine-8-carboxylic acid, can be accomplished by reacting it with the desired alcohol (in this case, methanol) under acidic conditions. vulcanchem.com Catalytic methods for direct amidation and esterification have been developed to avoid the use of stoichiometric activating agents, which is a priority in green chemistry. mdpi.com While direct amidations have seen more progress, similar principles can be applied to esterifications.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2,6-dichloro-9H-purine-8-carboxylic acid | Ethanol, Acidic or Enzymatic Conditions | Ethyl 2,6-dichloro-9H-purine-8-carboxylate | vulcanchem.com |
| Generic Carboxylic Acid | Alcohol, Catalytic Boron Compounds | Corresponding Ester | mdpi.com |
| 3-Pyridinecarboxylic acid and a purine-derived alcohol | Standard Esterification Coupling Agents | 3-Pyridinecarboxylic acid, 1-(...)-1H-purin-8-yl)ethyl ester | ontosight.ai |
Functionalizing the C8-position of a purine is a crucial strategy for synthesizing 8-substituted derivatives. mdpi.comuio.no This position is chemically active and amenable to both electrophilic and nucleophilic substitution reactions. mdpi.com While substitution at the C8-position has been historically less explored than at other positions, several methods are now available. acs.org
One powerful technique is the use of metal-promoted cross-coupling reactions. avcr.czmdpi.comuio.no For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to introduce aryl and other groups at the C8-position of guanosine (B1672433) derivatives starting from 8-bromoguanosine. acs.org Another approach involves direct metalation, where a strong base, such as a sterically hindered metal amide, selectively deprotonates the C8-position. mdpi.comuio.no The resulting highly nucleophilic C8-metalated purine can then react with an electrophile, such as carbon dioxide, to install a carboxylic acid group.
The derivatization of xanthine (B1682287) scaffolds, which are closely related to purines, highlights the chemical reactivity of the C8 position. uniroma1.it This site, along with the nitrogen atoms, is a primary target for introducing chemical diversity. uniroma1.it For purines themselves, substitution can be achieved by coupling 8-mercaptopurines with aryl iodides or by the reaction of 8-bromoadenine (B57524) with thiophenols. acs.org
Optimization of Reaction Conditions and Efficiency
Optimizing reaction conditions is critical for improving yields, reducing costs, and ensuring the scalability and sustainability of synthetic routes. numberanalytics.com Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comclockss.org
For example, in a one-pot, three-component Mannich-type reaction for synthesizing purine derivatives, a screen of various catalysts revealed that ethylenediamine (B42938) was superior to catalysts like K₂CO₃ or triethylamine, which hardly promoted the reaction under the initial conditions. clockss.org The amount of catalyst and the reaction temperature were also fine-tuned; increasing the temperature from ambient to 50°C led to a decrease in yield due to side-product formation. clockss.org
The development of new reagents and the use of microwave-assisted synthesis are modern approaches to improve efficiency. numberanalytics.com Microwave irradiation can accelerate reaction rates, leading to shorter synthesis times and higher yields. numberanalytics.com In cross-coupling reactions for preparing arylpurines, optimization led to two distinct efficient methods: one using anhydrous conditions with K₂CO₃ in toluene, and another using aqueous conditions with K₃PO₄ in a dimethoxyethanol/water mixture. avcr.cz Rigorous quality control using techniques like HPLC, NMR, and mass spectrometry is essential to verify the purity and identity of the synthesized purines throughout the optimization process.
Catalyst Systems and Ligand Design in Purine Synthesis
The development of efficient synthetic methods for purine derivatives heavily relies on advanced catalyst systems. numberanalytics.com Transition metals, such as palladium and nickel, are frequently employed to facilitate cross-coupling reactions, which are pivotal for introducing a variety of substituents onto the purine core. nih.gov
Recent advancements have seen the rise of photoredox and nickel dual catalysis. This strategy enables the direct cross-coupling of a chloropurine with a wide array of readily available primary and secondary alkyl bromides. nih.gov A key advantage of this dual catalytic method is its applicability to unprotected nucleosides, allowing for functionalization at later stages of the synthesis. nih.gov The mechanism involves nickel undergoing oxidative addition and reductive elimination to achieve the desired coupling. nih.gov
The design of ligands is also crucial for the success of these catalytic reactions. For instance, in Ullmann coupling reactions to form C-N bonds, ligands like 1,10-phenanthroline (B135089) are used in conjunction with a copper iodide catalyst. acs.org The choice of ligand can significantly influence the reaction's efficiency and selectivity. Researchers have also explored catalyst- and solvent-free conditions for C-N coupling reactions between unprotected 6-chloropurine (B14466) nucleosides and N-heterocycles, offering a simpler and more environmentally friendly alternative. rsc.org
Furthermore, the strategic design of purine-based ligands themselves has been a subject of study. For example, a purine-1,4,7,10-tetraazacyclododecane (cyclen) conjugate was designed and synthesized to study its capability to complex with copper ions. researchgate.net The synthesis involved a multi-step sequence including Mitsunobu-type alkylation, iodination, Stille, SNAr, and CuAAC reactions. researchgate.net
Table 1: Examples of Catalyst Systems and Ligands in Purine Synthesis
| Reaction Type | Catalyst | Ligand | Reactants | Product | Reference |
| Photoredox/Nickel Dual Catalysis | Nickel | (phen) or dtbbpy | 6-chloropurine, alkyl bromides | C6-alkylated purine analogues | nih.gov |
| Ullmann Coupling | Copper Iodide | 1,10-phenanthroline | Aryl iodides, aryl thiols | C-N coupled purine derivatives | acs.org |
| C-N Coupling | None | None | 6-chloropurine nucleosides, N-heterocycles | C6-azolyl purine nucleosides | rsc.org |
| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Phosphine-based | Purine derivatives, phenylboronic acids | 7-phenyl-7H-purine |
Solvent Effects, Temperature Gradients, and Kinetic Control
The environment in which a chemical reaction occurs plays a critical role in determining its outcome. In purine synthesis, solvent effects, temperature, and the balance between kinetic and thermodynamic control are key parameters that are carefully manipulated to achieve desired products.
Solvent Effects: The choice of solvent can significantly influence the stability of purine tautomers and the properties of their derivatives. nih.gov For instance, in polar solvents, the N9H and 7H tautomers of purine are predominant. wikipedia.org The polarity of the solvent can also affect the π-electron delocalization within the purine rings. nih.gov In many cases, aromaticity increases in more polar solvents. nih.gov The solubility of purine precursors and products is another critical factor; for example, a mixture of acetonitrile (B52724) and N-methyl-2-pyrrolidone (NMP) has been found to be effective in microwave-assisted synthesis, where NMP absorbs microwave energy and acetonitrile helps in solubilizing the purines. acs.org
Temperature Gradients: Temperature is a fundamental parameter in controlling reaction rates and selectivity. In microwave-assisted synthesis, precise temperature control is essential for optimizing reaction times and yields. acs.org For certain reactions, such as the Suzuki-Miyaura coupling for the synthesis of 7-phenyl-7H-purine, maintaining a temperature between 60–80°C is recommended to balance reactivity and minimize side-product formation. In some biological contexts, temperature gradients have been used to monitor heat flow patterns and have shown prognostic value in assessing metabolic states. scispace.com
Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including purines. acs.orgtandfonline.com This technology utilizes microwave radiation to directly heat the reaction mixture, leading to rapid temperature increases and, consequently, dramatically reduced reaction times. researchgate.netacs.org
The benefits of MAOS in purine synthesis are well-documented and include:
Accelerated Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes using microwave irradiation. acs.org
Increased Yields: MAOS frequently leads to higher yields of the desired products compared to traditional methods. acs.orgbenthamdirect.com
Improved Product Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, resulting in cleaner reaction profiles and simpler purification procedures. benthamdirect.com
Enabling Difficult Reactions: MAOS can facilitate reactions that are difficult or impossible to achieve with conventional heating. researchgate.net
Table 2: Comparison of Conventional Heating and MAOS in Purine Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference |
| Heating Mechanism | Conductive heating from an external source | Direct dielectric heating of the reaction mixture | researchgate.net |
| Reaction Time | Hours to days | Minutes | acs.org |
| Yields | Often lower | Often higher | benthamdirect.com |
| Purity | May require extensive purification | Generally higher purity | benthamdirect.com |
| Applications | Standard organic synthesis | Rapid library synthesis, optimization of difficult reactions | researchgate.netacs.org |
Principles of Sustainable Chemistry in Methyl 7H-Purine-8-carboxylate Synthesis
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals, including purine derivatives. numberanalytics.comresearchgate.net The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net
Key aspects of sustainable chemistry applied to purine synthesis include:
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water has been explored as a solvent for some synthetic steps. benthamdirect.com The development of bio-based ionic liquids from purine precursors is another promising avenue, as these can enhance the solubility of purines in aqueous solutions. mdpi.com
Catalyst- and Solvent-Free Reactions: A significant advancement in green chemistry is the development of reactions that proceed without the need for a catalyst or solvent. rsc.org These methods not only simplify the reaction setup and purification but also eliminate the environmental burden associated with catalyst and solvent use.
Energy Efficiency: Techniques like Microwave-Assisted Organic Synthesis (MAOS) contribute to energy efficiency by significantly reducing reaction times. benthamdirect.com
Atom Economy: Synthetic strategies are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net
Biocatalysis: The use of enzymes as catalysts in the synthesis of purine derivatives offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com Enzymes from the purine salvage pathway have been utilized for the synthesis of nucleosides and nucleotides. mdpi.com
The adoption of these sustainable practices is not only environmentally responsible but can also lead to more efficient and cost-effective synthetic routes for this compound and its analogues. numberanalytics.com
Chemical Reactivity and Transformation of Methyl 7h Purine 8 Carboxylate
Reactions Involving the Methyl Ester Functionality
The methyl ester group at the C-8 position of the purine (B94841) is a classic carboxylic acid derivative and, as such, undergoes a range of characteristic nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups like carboxylic acids, amides, hydrazides, and other esters.
The hydrolysis of the methyl ester in Methyl 7H-purine-8-carboxylate to its corresponding carboxylic acid, 7H-purine-8-carboxylic acid, is a foundational transformation. This reaction can be catalyzed by either acid or base.
Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and furnish the final carboxylic acid product. This process is effectively irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the equilibrium forward. beilstein-journals.org
Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous acidic medium (e.g., using hydrochloric acid or sulfuric acid). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of a methanol (B129727) molecule yield the carboxylic acid. Unlike saponification, this reaction is reversible.
The conversion of a purine-8-carbaldehyde to 1H-Purine-8-carboxylic acid via oxidation is a known process, confirming the stability and accessibility of the carboxylic acid functionality at this position. Similarly, the hydrolysis of ester groups on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, to their carboxylic acids is a well-established procedure. beilstein-journals.org
Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this reaction involves treating the methyl ester with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst, to form a new ester (this compound) and methanol. organic-chemistry.org
The reaction equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. researchgate.net Various catalysts can facilitate this transformation, including mineral acids, organic bases, and metal-based catalysts like scandium(III) triflate or zinc clusters. organic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the transesterification of various esters with primary and secondary alcohols at room temperature. organic-chemistry.org This method's mild conditions and tolerance for various functional groups make it a potentially suitable approach for modifying this compound. While specific studies on the transesterification of this compound are not prevalent, the reaction is a standard conversion for esters and is applicable to heterocyclic systems. researchgate.netthieme-connect.comacs.org
The methyl ester functionality can be readily converted into amides and hydrazides through nucleophilic acyl substitution.
Amidation is the reaction of the ester with an amine to form a carboxamide. Direct reaction of this compound with an amine (ammonolysis or aminolysis) can yield the corresponding 7H-purine-8-carboxamide. However, this reaction can be slow and often requires high temperatures. A more common and efficient laboratory method involves a two-step sequence: first, the ester is hydrolyzed to the 7H-purine-8-carboxylic acid, as described in section 3.1.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or tripropylphosphonic trianhydride (T3P), to form the desired amide. beilstein-journals.orggoogleapis.com This approach is widely used in the synthesis of purine-based compounds with diverse amide functionalities. googleapis.comnih.gov
Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent like ethanol. This reaction converts the methyl ester into the corresponding carbohydrazide (B1668358) (7H-purine-8-carbohydrazide). This transformation is a standard procedure for preparing hydrazides from methyl or ethyl esters in various heterocyclic systems. For example, methyl 3-amino-4-methylthiophene-2-carboxylate is efficiently converted to 3-amino-4-methylthiophene-2-carbohydrazide by refluxing with hydrazine hydrate in ethanol. scielo.brscielo.br Similarly, this method is used to prepare carbohydrazides from tetrahydropyrimidine-5-carboxylates. nih.gov These hydrazides are valuable synthetic intermediates, often used for constructing more complex heterocyclic rings. scielo.brnih.gov
Table 1: Summary of Reactions at the Methyl Ester Functionality
| Reaction Type | Reactants | Product | Typical Conditions |
|---|---|---|---|
| Ester Hydrolysis (Saponification) | Base (e.g., NaOH, LiOH), H₂O, then H⁺ | 7H-Purine-8-carboxylic acid | Aqueous base, followed by acid workup. beilstein-journals.org |
| Transesterification | Alcohol (R'-OH) | This compound | Acid or base catalyst (e.g., H₂SO₄, NaOMe), or organocatalyst (e.g., NHC). organic-chemistry.org |
| Amidation (via Carboxylic Acid) | 1. Base, H₂O 2. Amine (R'R''NH), Coupling Agent (e.g., EDC, T3P) | 7H-Purine-8-carboxamide | Two-step: Hydrolysis then amide coupling. beilstein-journals.orggoogleapis.com | | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | 7H-Purine-8-carbohydrazide | Reflux in alcohol (e.g., Ethanol). scielo.brscielo.br |
Reactivity of the Purine Ring System
The purine ring is an electron-deficient aromatic system, which governs its reactivity towards both electrophilic and nucleophilic substitution. The presence of the electron-withdrawing methyl carboxylate group at the C-8 position further influences this reactivity.
Purine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two fused heterocyclic rings containing four nitrogen atoms. researchgate.net The lone pairs on the nitrogen atoms are generally not available to donate into the ring system to stabilize the positive charge of the Wheland intermediate, which is a key step in EAS. In acidic media, often required for EAS, the ring nitrogens become protonated, further deactivating the ring towards attack by electrophiles.
The this compound is expected to be even less reactive towards EAS than the parent purine. The C-8 position, a potential site for substitution in some purines, is already substituted. auburn.edu Furthermore, the methyl carboxylate group is a meta-directing deactivator. This group will further reduce the electron density of the purine ring system, making reactions at the remaining C-H positions (C-2 and C-6) highly unfavorable. While some electrophilic substitutions on purines, such as halogenation, have been reported, they often require harsh conditions or proceed through alternative mechanisms. rsc.org For instance, studies on the protonation of purines, a model for EAS, indicate low carbon basicity, correlating with low reactivity toward electrophiles. researchgate.net
In contrast to its inertness towards electrophiles, the electron-deficient purine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen (Cl, Br), is present at the C-2, C-6, or C-8 positions. rsc.orgresearchgate.net
The reactivity of these positions is significantly enhanced by the presence of electron-withdrawing groups. Therefore, the C-8 methyl carboxylate group in this compound would be expected to activate positions C-2 and C-6 towards nucleophilic attack if they bear a suitable leaving group. For example, a chlorine atom at the C-6 position of a purine derivative is readily displaced by various nucleophiles, including amines, and this reactivity is a cornerstone of purine chemistry for creating libraries of substituted analogues. researchgate.netnih.gov The presence of the C-8 ester would facilitate this displacement by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.
While displacement of a halide is common, direct nucleophilic substitution of the C-8 ester group itself is less typical. However, the C-8 position is a known site for nucleophilic attack in purine systems. rsc.org If a stronger nucleophile is used or under forcing conditions, it might be possible to displace the carboxylate group or induce other transformations. The primary utility of the C-8 ester, however, lies in its ability to be converted into other functionalities (as described in section 3.1) or to electronically influence the reactivity of other positions on the purine ring.
Table 2: Summary of Reactivity of the Purine Ring System
| Reaction Type | Position(s) | Reactivity | Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C-2, C-6 | Very low / Unfavorable | Electron-deficient nature of the purine ring; deactivating effect of the C-8 ester group. researchgate.net |
| Nucleophilic Aromatic Substitution | C-2, C-6 | Activated (if a leaving group is present) | Electron-withdrawing C-8 ester group stabilizes the Meisenheimer intermediate. rsc.orgnih.gov |
| Nucleophilic Aromatic Substitution | C-8 | Low (for displacement of the ester) | The carboxylate is a poor leaving group compared to halides. |
Alkylation and Acylation at Heteroatoms (N-H Positions)
The purine ring system contains multiple nitrogen atoms that can potentially undergo alkylation or acylation. In the case of this compound, the primary sites for these reactions are the nitrogen atoms of the imidazole (B134444) ring, specifically the N7 and N9 positions.
Direct alkylation of purine derivatives often results in a mixture of N7 and N9-alkylated products. nih.gov The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, base), and the electronic properties of substituents on the purine core. rsc.orgbeilstein-journals.org For instance, the alkylation of 6-chloropurine (B14466) can lead to a mixture of N7 and N9 derivatives, with the thermodynamically more stable N9 isomer often predominating. nih.gov The introduction of an alkyl group can be achieved using various reagents, such as alkyl halides in the presence of a base or through methods like the Mitsunobu reaction with alcohols. beilstein-journals.orgresearchgate.net
The presence of the electron-withdrawing methyl carboxylate group at the C8 position significantly influences the electronic density of the adjacent nitrogen atoms, thereby affecting the regioselectivity of alkylation and acylation. This substituent can alter the nucleophilicity of the N7 and N9 positions, potentially favoring one site over the other. Acylation reactions, involving the introduction of an acyl group (e.g., from an acyl chloride or anhydride), follow similar principles, with the reactivity and site-selectivity being governed by the electronic landscape of the purine ring.
Metal-Catalyzed Cross-Coupling Reactions at the Purine Core (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine skeleton. These reactions typically require a halogenated purine precursor, such as an 8-bromo or 8-iodo derivative of this compound. The C6 position is generally the most reactive site in di- or tri-halogenated purines. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond between a halide (or triflate) and an organoboron compound, such as a boronic acid or ester. libretexts.org It is widely used to introduce aryl or alkenyl groups onto the purine core. researchgate.net For example, 8-bromo-guanine has been successfully coupled with various arylboronic acids to create C8-aryl-guanine adducts. nih.gov A similar strategy could be applied to an 8-halo-purine-8-carboxylate derivative. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the purine halide, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. libretexts.org
Sonogashira Coupling: This reaction, also palladium-catalyzed and typically requiring a copper co-catalyst, is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a key method for synthesizing alkynyl-substituted purines.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netresearchgate.net It is an essential method for synthesizing N-aryl or N-alkyl purine derivatives that are not easily accessible through classical nucleophilic substitution. nih.gov The reaction is known for its broad substrate scope, tolerating a wide variety of amines and (hetero)aryl halides. purdue.edu
The table below summarizes typical conditions for these cross-coupling reactions on a generic halogenated purine core.
| Reaction | Catalyst/Ligand | Base | Reactant | Bond Formed |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₂CO₃, K₃PO₄ | Aryl/Alkenyl Boronic Acid | C-C |
| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, DIPA | Terminal Alkyne | C-C (sp) |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | NaOt-Bu, Cs₂CO₃ | Amine (Primary/Secondary) | C-N |
Tautomeric Equilibria and Protonation States of the 7H-Purine System
Tautomerism is a fundamental characteristic of the purine ring system, involving the migration of a proton between different nitrogen atoms. wikipedia.org
Investigation of N-H Tautomerism (e.g., 7H vs. 9H)
For the parent purine molecule, an equilibrium exists between two primary tautomers: the 7H-purine and the 9H-purine. wikipedia.org In the gas phase and non-polar solvents, the 9H tautomer is generally favored due to an intramolecular interaction between the N9-H group and the lone electron pair of the N3 atom. nih.gov However, in polar solvents and aqueous solutions, purine often exists as a mixture containing significant amounts of both the N7H and N9H tautomers. nih.gov The designation "this compound" explicitly identifies the tautomer where the hydrogen atom resides on the N7 nitrogen of the imidazole ring. vulcanchem.com
The study of this tautomeric equilibrium relies heavily on spectroscopic methods. Low-temperature NMR spectroscopy has been used to directly observe signals from both N7-H and N9-H tautomers for certain purine derivatives. researchgate.net Other techniques, including IR, Raman, and UV spectroscopy, combined with quantum-chemical calculations, have also been instrumental in characterizing the tautomeric preferences of purines under various conditions. nih.govnih.gov
Influence of Substituents on Tautomeric Preferences
Substituents on the purine ring can significantly alter the relative stabilities of the tautomers. researchgate.net The position and electronic nature of the substituent are critical. Computational studies have shown that substituents at the C8 position have a particularly strong influence on the electronic structure and tautomeric balance of the purine core. nih.gov
An electron-withdrawing group, such as the methyl carboxylate group at C8, is expected to have a pronounced effect on the N7H/9H equilibrium. Theoretical studies on substituted adenines and purines indicate that electron-withdrawing substituents at C8 can stabilize different tautomers compared to electron-donating groups. rsc.orgnih.govrsc.org For example, in 8-bromo-adenine, the N3H tautomer is predicted to be more stable in DMSO. nih.govacs.org The ester group at C8 in this compound likely stabilizes the 7H tautomer through a combination of inductive and resonance effects, which modify the charge distribution across the imidazole ring and influence the relative proton affinities of the N7 and N9 atoms. This stabilization of the 7H form is crucial for its distinct chemical identity and reactivity.
The following table summarizes the general influence of substituent electronic properties at the C8 position on purine tautomerism.
| Substituent Type at C8 | Electronic Effect | Likely Influence on Tautomerism |
| Alkyl, Amino | Electron-Donating | May favor the 9H tautomer. |
| Halogen, Nitro, Carboxylate | Electron-Withdrawing | Can significantly shift the equilibrium, often stabilizing the 7H or even the 3H tautomer. rsc.orgacs.org |
Photochemical and Electrochemical Properties and Transformations
The response of this compound to light and electrical potential is governed by the aromatic and electron-rich nature of the purine system.
Photochemical Properties: Purine derivatives are generally characterized by a high degree of photostability. researchgate.net Studies on adenine (B156593) and guanine (B1146940) derivatives have shown very low quantum yields for photochemical conversion, often not exceeding 10⁻⁴. nih.govoup.com This inherent stability is attributed to efficient, non-radiative decay pathways that dissipate absorbed UV energy without leading to chemical reactions. Theoretical studies on 7H-purine derivatives, such as 7H-adenine, indicate that upon photoionization, they undergo ultrafast and barrierless deactivation from excited cation states back to the ground state. segarra-marti.com This provides an effective mechanism for photostability. segarra-marti.com While specific photochemical studies on this compound are not widely reported, it is expected to share this general photostable character, although the carboxylate substituent could potentially introduce new, minor photochemical pathways.
Electrochemical Properties: The purine ring is electrochemically active and can undergo both oxidation and reduction reactions. The transfer of an electron to or from the purine molecule can dramatically change the relative stabilities of its tautomers. nih.gov For instance, upon oxidation, the N9H tautomer of purine is favored in the gas phase, while the N1H tautomer becomes dominant in water. nih.gov The electron-withdrawing methyl carboxylate group at the C8 position would make the purine ring more difficult to oxidize and easier to reduce compared to the unsubstituted purine. This substituent influences the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are central to its electrochemical behavior.
Advanced Structural Elucidation and Conformational Analysis of Methyl 7h Purine 8 Carboxylate
X-ray Crystallography Studies of Methyl 7H-Purine-8-carboxylate and its Cocrystals
Crystal Packing Motifs and Supramolecular Assembly
The formation of a crystal lattice is guided by the principle of maximum packing density and the optimization of intermolecular interactions. For this compound, the supramolecular assembly would be dictated by a combination of hydrogen bonding and stacking interactions. Purine (B94841) derivatives are well-known for their ability to self-assemble into higher-order structures. nih.gov
The molecule possesses both hydrogen bond donors (the N7-H proton) and multiple acceptors (the lone pairs on N1, N3, N9, and the two oxygen atoms of the carboxylate group). This functionality allows for the formation of various predictable supramolecular motifs, such as chains or sheets, which are common in related heterocyclic compounds. The specific arrangement would depend on the energetic favorability of the possible hydrogen bond patterns.
Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking
The crystal structure of this compound is expected to be heavily influenced by two primary types of non-covalent interactions: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The purine core is rich in nitrogen atoms that can act as hydrogen bond acceptors. The primary hydrogen bond donor is the proton on the N7 nitrogen of the imidazole (B134444) ring. This would allow for the formation of robust intermolecular N-H···N or N-H···O hydrogen bonds, which are crucial in directing the crystal packing. nih.gov For instance, a common motif could involve the N7-H of one molecule interacting with the N1 or N3 of an adjacent molecule, leading to the formation of infinite one-dimensional chains or tapes. Interactions involving the carbonyl oxygen of the ester group as an acceptor are also highly probable.
π-π Stacking: The aromatic, electron-rich purine ring system is predisposed to engage in π-π stacking interactions. nih.gov This type of interaction, where the planar purine rings stack on top of one another, is a significant stabilizing force in the crystal structures of many aromatic and heteroaromatic compounds. nih.govresearchgate.net The stacking is typically offset, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion and maximize attractive dispersion forces. The inter-planar distance in such stacks is generally expected to be in the range of 3.3–3.8 Å.
Conformational Analysis in the Solid State
In the solid state, the purine ring system of this compound is expected to be nearly planar, as is typical for fused aromatic heterocyclic systems. nih.gov Minor deviations from planarity may occur due to crystal packing forces.
A key conformational feature would be the orientation of the methyl carboxylate group at the C8 position relative to the purine ring. Due to potential steric hindrance and the influence of electronic effects, there is a rotational barrier around the C8-C(carbonyl) single bond. X-ray analysis would determine the preferred dihedral angle in the solid state. This conformation is often a balance between minimizing steric clash and optimizing intramolecular and intermolecular interactions. It is likely that the ester group would be oriented to be nearly coplanar with the purine ring to maximize π-system conjugation, unless prevented by strong intermolecular packing forces.
Solution-State Conformational Dynamics via Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. wikipedia.org Advanced, multi-dimensional NMR techniques would be essential to unambiguously assign the chemical structure and probe the dynamic behavior of this compound in solution.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
A full suite of 1D and 2D NMR experiments would be required for a complete structural assignment.
¹H NMR: Would provide information on the number of different proton environments and their chemical shifts. For the purine core, signals for H2 and H6 would be expected, along with the N7-H proton (if not rapidly exchanging with the solvent) and the methyl protons of the ester.
¹³C NMR: Would identify all unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, it would primarily be used to confirm the absence of H-H coupling for the isolated H2 and H6 protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the H2, H6, and methyl protons to their respective carbon atoms.
The following table illustrates the expected key HMBC correlations that would be used to confirm the structure of this compound.
| Proton Signal | Expected Key HMBC Correlations (to Carbon Signals) |
| H2 | C4, C6 |
| H6 | C2, C4, C5 |
| -OCH₃ | C=O (Ester) |
| N7-H | C5, C8 |
Data in this table is hypothetical and illustrates the expected correlations for structural confirmation.
Variable Temperature NMR for Dynamic Processes (e.g., Rotational Barriers, Tautomeric Exchange)
Molecules are not static, and variable temperature (VT) NMR is an excellent technique for studying their dynamic behaviors in solution. nih.gov
Tautomeric Exchange: Purine itself exists as a mixture of N7-H and N9-H tautomers, with the equilibrium being solvent-dependent. iaea.orgmuni.cz For this compound, the N7-H tautomer is specified. However, in solution, it is possible that a dynamic equilibrium exists with the N9-H tautomer via proton transfer. VT-NMR could be used to study this potential exchange. If the exchange is slow enough at low temperatures, separate signals for each tautomer might be observed, which would coalesce into averaged signals as the temperature is raised and the exchange rate increases. muni.cz
Rotational Barriers: As mentioned for the solid-state, rotation around the C8-C(carbonyl) single bond is restricted. In solution, the rate of this rotation could be studied using VT-NMR. nih.gov If the rotation is slow on the NMR timescale at low temperatures, it could lead to distinct signals for atoms that become inequivalent. As the temperature is raised, the rotation becomes faster, leading to a coalescence of these signals. From the coalescence temperature, the energy barrier (ΔG‡) for this rotation can be calculated, providing valuable insight into the molecule's conformational flexibility. nih.gov
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments and Tautomerism
¹⁵N NMR spectroscopy is an exceptionally powerful tool for directly probing the electronic environment of nitrogen atoms within the purine core, providing invaluable insights into tautomeric equilibria. nih.goviaea.org In purine systems, the N7-H and N9-H tautomers are often in dynamic equilibrium, and their relative populations can be influenced by substitution and solvent conditions. nih.govresearchgate.net For this compound, the proton is fixed at the N7 position, simplifying the spectral interpretation to that of a single, stable tautomer.
The ¹⁵N NMR spectrum of this compound is expected to display distinct signals for each of the four nitrogen atoms, with chemical shifts highly sensitive to their specific bonding and electronic environment (i.e., 'pyrrole-type' vs. 'pyridine-type'). researchgate.net
N1 and N3: These nitrogens are 'pyridine-type,' characterized by their sp² hybridization and involvement in double bonds within the pyrimidine (B1678525) ring. They are typically more deshielded and appear at lower field (higher ppm values) compared to 'pyrrole-type' nitrogens.
N7: As a 'pyrrole-type' nitrogen bonded to a hydrogen atom and part of the five-membered imidazole ring, N7 is expected to be significantly shielded. Its resonance will appear at a much higher field (lower ppm value). The direct attachment of a proton to N7 is a key determinant of its chemical shift.
N9: This nitrogen is also part of the imidazole ring but is a 'pyridine-type' nitrogen due to its double bond within the ring system. Its chemical shift is expected to be in a region intermediate between the pyrimidine nitrogens (N1, N3) and the protonated pyrrole (B145914) nitrogen (N7). Studies on related N7- and N9-substituted purines have shown that the N7 atom is consistently more shielded than the N9 atom. u-szeged.hu
The precise chemical shifts can be influenced by solvent effects and intermolecular interactions. By comparing experimental data with quantum-chemical calculations, an unambiguous assignment of each nitrogen resonance can be achieved, confirming the N7-H tautomeric form and providing a detailed map of the electronic landscape across the purine scaffold. nih.govu-szeged.hu
Table 1: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound Note: Data are estimated based on values reported for related purine derivatives. researchgate.netu-szeged.hu
| Nitrogen Atom | Hybridization/Type | Expected Chemical Shift Range (ppm) | Rationale |
| N1 | sp² / Pyridine-type | -150 to -170 | Deshielded due to lone pair participation in the aromatic system. |
| N3 | sp² / Pyridine-type | -170 to -190 | Generally the most deshielded nitrogen in the pyrimidine ring. |
| N7 | sp² / Pyrrole-type (protonated) | -230 to -250 | Highly shielded due to direct protonation and lone pair involvement in the aromatic sextet. |
| N9 | sp² / Pyridine-type | -190 to -210 | Deshielded relative to N7, characteristic of an unprotonated imidazole nitrogen. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Vibrational Fingerprinting
For this compound, the spectra are expected to be rich with information, revealing characteristic vibrations of the purine ring, the N-H group, and the methyl carboxylate substituent.
Key Vibrational Signatures:
N-H Vibrations: The N7-H stretching vibration is anticipated in the FT-IR spectrum as a broad band in the 3200-2800 cm⁻¹ region, characteristic of hydrogen-bonded N-H groups. The corresponding N-H bending (in-plane and out-of-plane) modes would appear in the 1500-1300 cm⁻¹ and 900-700 cm⁻¹ regions, respectively.
Carbonyl (C=O) Stretching: The ester functional group will produce a very strong and sharp absorption band in the FT-IR spectrum, typically between 1730-1715 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.
Purine Ring Vibrations: The purine core gives rise to a complex series of stretching and bending vibrations. C=N and C=C stretching modes within the fused rings are expected in the 1650-1450 cm⁻¹ region. nih.gov These modes are often strong in both FT-IR and Raman spectra, providing a characteristic "fingerprint" of the heterocyclic system.
C-O Stretching: The ester group also exhibits C-O stretching vibrations, typically appearing as strong bands in the 1300-1100 cm⁻¹ region of the FT-IR spectrum.
Raman Spectroscopy: The aromatic purine ring is expected to produce strong signals in the Raman spectrum due to its polarizability. nih.gov Low-frequency vibrational modes, often related to whole-molecule or lattice vibrations in the solid state, can also be probed by Raman spectroscopy, offering insights into crystal packing and intermolecular interactions. acs.org
By combining experimental FT-IR and Raman data with computational methods like Density Functional Theory (DFT), each vibrational mode can be precisely assigned, creating a detailed vibrational fingerprint that goes beyond simple functional group identification to characterize the molecule's conformational and electronic properties. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for the respective functional groups found in purine derivatives. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3200 - 2800 | Medium-Strong, Broad | Weak |
| C-H Stretch (Methyl) | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Ester) | 1730 - 1715 | Strong | Weak-Medium |
| C=N, C=C Ring Stretches | 1650 - 1450 | Medium-Strong | Strong |
| N-H Bend | 1500 - 1300 | Medium | Weak |
| C-O Stretch (Ester) | 1300 - 1100 | Strong | Weak |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound and for elucidating its structure through controlled fragmentation. wikipedia.org For this compound (C₇H₆N₄O₂), HRMS would confirm its elemental composition with high accuracy by providing a measured mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments reveals the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways:
Loss of the Methoxy (B1213986) Group: A primary fragmentation step would likely be the cleavage of the ester's O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), resulting in a prominent fragment ion.
Loss of the Carbomethoxy Group: A subsequent or alternative fragmentation could involve the loss of the entire carbomethoxy group (•COOCH₃), leading to an ion corresponding to the bare 7H-purine ring.
Purine Ring Fission: Following initial losses, the purine ring itself can undergo characteristic fragmentation. This often involves the cleavage of the pyrimidine or imidazole ring, leading to a series of smaller, diagnostic fragment ions. For instance, the loss of HCN from the pyrimidine ring is a common fragmentation pathway for purines. researchgate.net
Isotopic labeling studies provide a definitive method for confirming these proposed fragmentation pathways. wikipedia.org By synthesizing analogues of this compound with specific atoms replaced by heavy isotopes (e.g., ¹³C in the carboxylate group, ¹⁵N at specific positions in the ring, or deuterium (B1214612) in the methyl group), the movement of these labels through the fragmentation process can be tracked. biorxiv.orgnih.gov For example, if the carboxylate carbon is labeled with ¹³C, any fragment still containing this group will exhibit a +1 Da mass shift, confirming the structural integrity of that piece. This technique provides unambiguous evidence for the proposed fragmentation mechanisms. researchgate.net
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound Parent Compound: C₇H₆N₄O₂ (Exact Mass: 178.0491)
| Ion | Formula | Calculated m/z [M+H]⁺ | Proposed Fragmentation Pathway |
| Molecular Ion | [C₇H₇N₄O₂]⁺ | 179.0563 | Protonated parent molecule |
| Fragment 1 | [C₆H₄N₄O]⁺ | 149.0458 | Loss of formaldehyde (B43269) (CH₂O) from the methoxy group |
| Fragment 2 | [C₆H₅N₄]⁺ | 133.0509 | Loss of the carbomethoxy group (•COOCH₃) |
| Fragment 3 | [C₅H₄N₃]⁺ | 106.0400 | Loss of HCN from Fragment 2 |
Computational Chemistry and Theoretical Investigations of Methyl 7h Purine 8 Carboxylate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and energy.
The electronic structure dictates the chemical behavior of a molecule. Quantum chemical calculations can map the electron density, identify molecular orbitals, and quantify the distribution of charge.
Electronic Structure and Charge Distribution: DFT calculations, often using functionals like B3LYP, can determine the distribution of electrons across the Methyl 7H-Purine-8-carboxylate molecule. Natural Bond Orbital (NBO) analysis is frequently employed to calculate the partial charges on each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. For purine (B94841) systems, the nitrogen atoms of the rings are typically sites of negative charge, making them key interaction points.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For purine derivatives, these orbitals are typically delocalized π-orbitals spread across the bicyclic ring system.
Table 1: Illustrative Frontier Orbital Energies for a Purine System This table presents typical data obtained from DFT calculations for purine derivatives and is for illustrative purposes, as specific data for this compound is not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity. |
Purines are known to exist as different tautomers, most commonly the N7H and N9H forms, where the proton is located on the nitrogen at position 7 or 9 of the imidazole (B134444) ring, respectively. nih.govnih.gov Computational methods are essential for determining the relative stability of these tautomers.
Calculations are performed to optimize the geometry of each tautomer and determine its total electronic energy. The relative energies indicate which tautomer is more stable under specific conditions (e.g., in the gas phase or in a solvent). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as solvation can significantly alter the tautomeric preference. nih.gov For the parent purine molecule, the N9H tautomer is generally favored in the gas phase, but the energy difference between the N9H and N7H tautomers is small, and both can be present in aqueous solutions. nih.gov The presence of the methyl carboxylate group at the 8-position would be expected to influence this equilibrium.
Table 2: Example of Calculated Relative Energies for Purine Tautomers This table illustrates the type of data generated for purine tautomerism studies. The values are representative and not specific to this compound.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, PCM, kcal/mol) |
|---|---|---|
| N9H-Purine | 0.00 | 0.00 |
| N7H-Purine | 0.85 | 0.10 |
Quantum chemistry is widely used to predict spectroscopic properties, which can aid in the identification and structural elucidation of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a common approach. Calculated chemical shifts are often scaled or referenced against a known standard (like tetramethylsilane) to improve agreement with experimental data. These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful application. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the frequencies and intensities of vibrational modes. These predicted spectra can be compared with experimental IR or Raman data to confirm the molecular structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is particularly useful for studying conformational changes and interactions in a condensed phase, such as in solution or bound to a macromolecule.
While the purine core of this compound is rigid, the methyl carboxylate substituent at the C8 position has rotational freedom. MD simulations in an explicit solvent (e.g., a box of water molecules) would allow for the exploration of the preferred conformations of this side chain. The simulation would reveal the dynamics of the solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between water and the purine's nitrogen atoms or the carboxylate's oxygen atoms. This provides a realistic view of how the molecule behaves in a biological or chemical environment.
Purine derivatives are often designed to interact with biomolecular targets like enzymes or nucleic acids. mdpi.comfrontiersin.org MD simulations are a critical tool for studying these interactions in detail.
After docking the purine derivative into the active site of a protein, an MD simulation can be run on the entire complex. nih.gov This simulation reveals the stability of the binding pose, the specific intermolecular interactions (hydrogen bonds, π-stacking, hydrophobic contacts) that maintain the complex, and the flexibility of both the ligand and the protein's active site. nih.govmdpi.com
Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to post-process the MD trajectory to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity. nih.gov These simulations can elucidate why certain derivatives bind more strongly than others and guide the rational design of more potent molecules. nih.gov
Table 3: Illustrative Data from MD Simulation Analysis of a Ligand-Protein Complex This table shows representative data that can be obtained from MD simulations to characterize the interaction between a small molecule, like a purine derivative, and a protein.
| Analysis Type | Parameter | Typical Result/Observation |
|---|---|---|
| Stability Analysis | RMSD of Ligand | Low fluctuation (< 1.5 Å) indicates a stable binding pose. |
| Interaction Analysis | Hydrogen Bond Occupancy | High occupancy (>80%) for key residues signifies strong, stable H-bonds. |
| Binding Energy | MM-PBSA (ΔGbind) | -35 kcal/mol, indicating favorable binding. |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of purine derivatives has been thoroughly investigated, offering significant insights into its potential protein interactions.
Research on various purine analogs reveals common interaction patterns with numerous protein targets, particularly kinases and enzymes involved in metabolic pathways. These studies consistently highlight the purine core's ability to form key hydrogen bonds and hydrophobic interactions within ATP-binding sites. For instance, in studies of pyrazolo[1,5-a]pyrimidines, which act as purine bioisosteres, docking simulations into Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) have shown strong binding affinities. tpcj.org Similarly, purine analogs designed as cyclooxygenase (COX) inhibitors have also been evaluated through docking to understand their mechanism of action. rsc.org
The interactions typically involve hydrogen bonding between the nitrogen atoms of the purine ring system and amino acid residues such as lysine, as well as pi-hydrogen interactions with residues like valine. tpcj.org The substituents on the purine ring play a crucial role in determining specificity and enhancing binding affinity. For this compound, the methyl carboxylate group at the 8-position is expected to be a key interaction site, potentially acting as a hydrogen bond acceptor. The N7-H of the purine ring can serve as a hydrogen bond donor, a feature exploited in the Hoogsteen base pairing of 8-substituted purine derivatives. acs.org
The table below summarizes findings from docking studies on compounds analogous to this compound, illustrating their potential binding affinities and interactions with various protein targets.
| Ligand Class | Target Protein | PDB ID | Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues |
| Pyrazolo[1,5-a]pyrimidine (Purine Analog) | CDK2 | 3tnw | -12.54 | Not specified |
| Pyrazolo[1,5-a]pyrimidine (Purine Analog) | CDK9 | 3tn8 | -10.33 | Lys48, Val33 |
| 7-furan triazolo-triazine (Purine Analog) | COX-2 | 5IKT | -8.82 | Not specified |
| 7-(2-hydroxy phenyl) triazolo-triazine (Purine Analog) | COX-2 | 5IKT | -7.82 | Not specified |
| 7-(4-dimethylamino phenyl) triazolo-triazine (Purine Analog) | COX-2 | 5IKT | -7.76 | Not specified |
This table presents data from computational studies on purine analogs to infer the potential interaction profile of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure and physicochemical properties of compounds with their biological activity. nih.gov This computational approach is vital for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov For the diverse family of purine derivatives, numerous QSAR studies have been conducted to guide the development of inhibitors for various enzymes and receptors. While no specific QSAR models for this compound have been published, the existing models for related purine analogs provide a robust framework for predicting its biological activities.
QSAR studies on purine derivatives often employ a range of molecular descriptors, including topological, electronic, and steric properties, to build predictive models. These models are typically developed using statistical methods such as Partial Least Squares (PLS) regression, Comparative Molecular Field Analysis (CoMFA), and machine learning algorithms. researchgate.netnih.govfrontiersin.org
For example, a 2D-QSAR study on a series of substituted purine analogs as inhibitors of c-Src tyrosine kinase successfully developed a PLS model with high predictive power. researchgate.net The model indicated that descriptors like the SsCH3E-index and H-Donor Count were significant for activity. In another study on inhibitors of purine nucleoside phosphorylase (PNP), 3D-QSAR methods like CoMFA and Hologram QSAR (HQSAR) yielded statistically significant models, which were then used to predict the potency of new compounds. nih.gov These models provide valuable information by mapping the steric and electrostatic fields around the molecules, indicating regions where modifications could lead to improved biological activity.
The statistical validity of QSAR models is crucial and is assessed using parameters like the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. researchgate.netnih.gov High values for these parameters indicate a robust and predictive model.
The table below summarizes representative QSAR models developed for different classes of purine derivatives, highlighting their statistical quality and application.
| Purine Derivative Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Reference |
| Substituted purine analogs | c-Src tyrosine kinase inhibition | Partial Least Squares (PLS) | r² = 0.8319, q² = 0.7550, pred_r² = 0.7983 | researchgate.net |
| Purine nucleoside analogs | Purine Nucleoside Phosphorylase (PNP) inhibition | CoMFA | q² = 0.68 | nih.gov |
| Purine nucleoside analogs | Purine Nucleoside Phosphorylase (PNP) inhibition | HQSAR | q² = 0.70 | nih.gov |
| 1,2,4-Triazole [5,1-i] purine derivatives | Adenosine (B11128) A3 receptor antagonists | Multiple Regression | r² = 0.94 | researchgate.net |
This table showcases various QSAR models for purine derivatives, which can be used to estimate the structure-activity landscape for this compound.
Biochemical and Molecular Biological Interactions of Methyl 7h Purine 8 Carboxylate Mechanistic Focus
Enzyme Binding and Inhibition Kinetics (In Vitro Studies)
The purine (B94841) scaffold of methyl 7H-purine-8-carboxylate makes it a candidate for interaction with a variety of enzymes that recognize purine-based substrates or cofactors. This subsection details the inhibitory kinetics and binding mechanisms of this compound and its structural analogs against enzymes involved in purine metabolism, kinase signaling pathways, and neurotransmission.
This compound, due to its structural similarity to endogenous purines, is hypothesized to interact with enzymes crucial for purine metabolism.
Xanthine (B1682287) Oxidase (XO) , a key enzyme in purine catabolism, catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov Inhibitors of XO are critical in the treatment of hyperuricemia and gout. nih.gov While direct kinetic studies on this compound are not extensively documented, research on other purine analogs provides insights into potential inhibitory mechanisms. For instance, various phenolic compounds have been shown to inhibit XO activity, with some demonstrating competitive inhibition. frontiersin.org The inhibitory potential of purine derivatives often relates to their ability to bind to the molybdenum active site of the enzyme. frontiersin.org
Adenosine (B11128) Deaminase (ADA) is another vital enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine (B1671953). nih.gov Its inhibition can modulate adenosine levels, which has therapeutic implications. Kinetic studies of purine derivatives like theophylline and theobromine have revealed competitive inhibition of ADA. researchgate.net The substitution pattern on the purine ring plays a critical role in the binding affinity of these inhibitors to the enzyme. researchgate.net Specifically, bulky groups at the N1 and N7 positions can influence the inhibition constant (Ki). researchgate.net
Purine Nucleoside Phosphorylase (PNP) facilitates the phosphorolytic cleavage of purine nucleosides, a key step in the purine salvage pathway. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. nih.gov Studies on synthetic substrates like 7-methyl-6-thio-guanosine have provided valuable kinetic and structural data on human PNP. nih.gov Furthermore, various 2,6-substituted purines have been investigated as inhibitors of Helicobacter pylori PNP, with inhibition constants in the micromolar range.
The following table summarizes the inhibitory activities of some purine derivatives against these enzymes, offering a comparative perspective for the potential activity of this compound.
| Enzyme | Inhibitor/Substrate | Ki (µM) | IC50 (µM) | Type of Inhibition |
| Adenosine Deaminase | Theophylline | 56 (low concentration) | Competitive | |
| 201 (high concentration) | ||||
| Theobromine | 311 | Competitive | ||
| Caffeine | 342 | |||
| H. pylori Purine Nucleoside Phosphorylase | Formycin A | 14.0 | ||
| Formycin B | 0.96 |
This table presents data for purine derivatives structurally related to this compound to illustrate potential inhibitory activities.
Purine analogs are well-known for their ability to modulate the activity of kinases by competing with ATP for the binding site.
DNA Polymerases are essential for DNA replication and repair. The inhibitory effects of 7-methylguanine and its metabolite, 8-hydroxy-7-methylguanine, have been demonstrated on human Poly(ADP-Ribose) Polymerase 1 (PARP1), a key enzyme in DNA repair. nih.gov 8-hydroxy-7-methylguanine was found to be a more potent inhibitor, with IC50 values approximately four times lower than those for 7-methylguanine, which is attributed to an additional hydrogen bond with the catalytic residue Glu988. nih.gov
Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle, and their inhibition is a major focus in cancer therapy. nih.gov Roscovitine, a C2, N6, N9-substituted purine, is a potent and selective inhibitor of CDKs, acting as a competitive inhibitor for ATP binding to cdc2. nih.govnih.gov The crystal structure of cdk2 complexed with roscovitine has provided detailed insights into the binding mode of purine-based inhibitors. nih.gov
Protein Kinase CK2α is another important target in cancer therapy, and purine-based scaffolds have been explored for the development of CK2α inhibitors. nih.govnih.gov The inhibitory activity of these compounds is influenced by substitutions on the purine ring, with some derivatives showing significant improvements in potency. nih.gov
The table below provides inhibitory data for purine analogs against various kinases.
| Kinase | Inhibitor | IC50 (µM) |
| Poly(ADP-Ribose) Polymerase 1 (PARP1) | 7-methylguanine | Varies with NAD+ concentration |
| 8-hydroxy-7-methylguanine | 4-fold lower than 7-methylguanine | |
| Cyclin-Dependent Kinase 7 (CDK7) | Anilinopyrimidine derivative 5f | 0.479 |
| Cyclin-Dependent Kinase 8 (CDK8) | Anilinopyrimidine derivative 5d | 0.716 |
| Cyclin-Dependent Kinase 9 (CDK9) | Anilinopyrimidine derivative 5b | 0.059 |
This table includes data for various purine analogs to provide a framework for the potential kinase inhibitory activity of this compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. Methylxanthines, which share the purine core structure, have been identified as non-competitive inhibitors of AChE. nih.gov The inhibitory activity of methylxanthine derivatives is sensitive to the nature of the substituents on the purine ring. nih.gov For example, a series of novel methylxanthine derivatives have been synthesized and shown to have potent AChE inhibitory activities, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The mechanism of inhibition is often reversible, and molecular docking studies can help to elucidate the binding interactions within the active site of the enzyme. nih.govnih.gov
The following table presents the AChE inhibitory potencies of some substituted 3,7-dihydro-1H-purine-2,6-diones.
| Compound | Substituent at C8 | AChE IC50 (µM) |
| 53 | 8-(3-(azocan-1-yl)propargyl) | 0.255 |
| 59 | 0.552 | |
| 65 | 0.089 | |
| 66 | 0.746 | |
| 69 | 0.121 |
This table showcases the inhibitory activities of methylxanthine derivatives, which are structurally related to this compound.
Nucleic Acid Interactions
The planar, aromatic nature of the purine ring in this compound suggests potential interactions with the stacked base pairs of DNA and RNA.
The interaction of small molecules with nucleic acids can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. The substitution at the 8-position of the purine ring can significantly influence these interactions.
Studies on 8-substituted purine derivatives have revealed their ability to form hydrogen bonds, which is fundamental to their interaction with DNA and RNA. acs.org These derivatives can participate in both Watson-Crick and Hoogsteen base pairing. acs.org The formation of Hoogsteen base pairs, where the purine base is flipped 180 degrees, allows for alternative DNA structures and interactions with proteins and antibiotics. acs.org The N7 position of the purine ring is crucial for these Hoogsteen interactions. acs.org
Furthermore, the methylation of purine bases in RNA has been observed, with the formation of products such as 8-methylguanine and 8-methyladenine. nih.gov This indicates that the C8 position of the purine ring is accessible for chemical modification and interaction within a nucleic acid structure. The persistence of purine ring-opened 7-methylguanine in DNA highlights the stability of certain adducts and their potential biological consequences. nih.gov
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.com These structures are involved in various cellular processes, and their stabilization by small molecules is an area of active research. The 8-position of guanine (B1146940) is located in the groove of the G-quadruplex structure, making it a suitable site for modification without disrupting the core G-tetrad assembly.
Studies on 8-methyl-2'-deoxyguanosine have shown that this modification can influence the structure and stability of tetramolecular parallel G-quadruplexes. In some instances, the presence of the 8-methyl group leads to the formation of unusual quadruplex structures containing all-syn tetrads. Importantly, an 8-methyl-2'-deoxyguanosine at the 5'-end of a sequence can accelerate the formation of the quadruplex by more than 15-fold compared to the unmodified oligonucleotide. This suggests that modifications at the 8-position of purines, such as in this compound, could have a significant impact on the kinetics and stability of G-quadruplex structures.
Functionality as a Universal Base Analog or Probe for RNA Base Pairing
There is no direct scientific literature available to confirm the functionality of this compound as a universal base analog or a probe for RNA base pairing. In principle, purine analogs can be designed to act as universal bases by forming hydrogen bonds with all four canonical bases (adenine, guanine, cytosine, and uracil) with similar stability. This often involves modifications that reduce the specificity of hydrogen bonding patterns.
Similarly, fluorescently modified nucleoside analogs are frequently used as probes to study RNA structure and dynamics. These probes can be incorporated into RNA molecules to report on their local environment, conformational changes, and interactions with other molecules. For a purine derivative like this compound to function as such a probe, it would typically require a fluorophore to be attached to the purine ring. Without experimental data on its synthesis, incorporation into RNA, and spectroscopic properties, its potential as a base analog or probe remains speculative.
Cellular Mechanisms of Action (Non-Clinical Cellular Assays)
Investigations of Cellular Uptake and Intracellular Distribution
Specific studies detailing the cellular uptake and intracellular distribution of this compound are not available. Generally, the uptake of purine analogs into cells can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a crucial role in determining the primary mode of transport.
Purine and nucleoside transporters, which are responsible for the uptake of natural purines and nucleosides, are often exploited by their synthetic analogs. For instance, concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) are key players in the cellular uptake of many such compounds. Carboxylate transporters might also be involved in the uptake of a compound with a carboxylate group. researchgate.net Once inside the cell, the distribution of a purine analog would depend on its interactions with intracellular components and its metabolic fate. Without experimental validation, the specific transporters and intracellular localization of this compound remain unknown.
Biotransformation Pathways (in vitro or in animal models, not human clinical)
There is no published information on the biotransformation pathways of this compound in in vitro or animal models. The metabolism of purine analogs can involve a variety of enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation. The specific enzymes involved and the resulting metabolites would need to be determined through experimental studies, such as in vitro assays with liver microsomes or in vivo studies in animal models. The degradation of purines in microorganisms is a well-studied process, but this is not directly applicable to mammalian biotransformation. nih.gov
Interaction with Other Biomolecules (e.g., Carbohydrates, Lipids)
There is no available research on the specific interactions of this compound with other biomolecules such as carbohydrates and lipids. The potential for such interactions would depend on the compound's structure and physicochemical properties. For instance, interactions with carbohydrates could occur through hydrogen bonding, while interactions with lipids might be driven by hydrophobic forces. The diffusion and transport of carboxylates across lipid membranes have been studied in a general context, but not for this specific purine derivative. mdpi.com
Applications of Methyl 7h Purine 8 Carboxylate in Advanced Chemical Synthesis and Materials Science
As a Core Building Block in Organic Synthesis
The purine (B94841) scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in biological systems and its ability to interact with a diverse range of protein targets. nih.govrsc.org Methyl 7H-Purine-8-carboxylate leverages this inherent bioactivity, serving as a key intermediate for creating novel compounds with significant therapeutic potential.
Synthesis of Complex Bioactive Molecules and Natural Product Analogs
The functionalized purine core of this compound is an ideal starting point for the synthesis of intricate bioactive molecules. rsc.org The ester group at the C8 position, along with other sites on the purine ring (such as N7, N9, C2, and C6), can be readily modified through various organic reactions. mdpi.com This allows chemists to construct analogs of natural purine-containing products or to develop entirely new classes of compounds.
Researchers have utilized purine derivatives for the development of a wide range of therapeutic agents, including:
Anticancer agents : By modifying the purine core, scientists have created compounds that can inhibit key cellular processes in cancer cells, such as heat shock protein 90 (Hsp90). nih.gov
Antiviral compounds : The purine structure is central to many antiviral drugs, and derivatives are synthesized to target viral enzymes and replication mechanisms. nih.gov
Enzyme inhibitors : Purine analogs are designed to fit into the active sites of enzymes, blocking their function. This is a common strategy for developing drugs against a variety of diseases. mdpi.com
The synthesis often involves multi-step processes where the carboxylate group is converted into amides, hydrazides, or other functional groups, or used as a handle for cross-coupling reactions to attach more complex molecular fragments. nih.govfrontiersin.org
Design and Synthesis of Chemical Libraries Based on the Purine Scaffold
Chemical libraries, which are large collections of related but structurally distinct compounds, are essential tools in modern drug discovery. The purine scaffold is an excellent foundation for creating such libraries. nih.gov Starting with a common intermediate like this compound, a multitude of derivatives can be generated by systematically altering the substituents at various positions on the purine ring. nih.gov
This approach, known as diversity-oriented synthesis, allows for the rapid exploration of chemical space around the purine core. Key synthetic strategies include:
Solid-phase synthesis : Attaching the purine core to a solid support allows for the efficient addition and removal of reagents in a sequential manner to build diversity. nih.gov
Parallel synthesis : Conducting many individual reactions simultaneously to quickly produce a large number of distinct compounds.
Multicomponent reactions : Combining three or more starting materials in a single reaction to generate complex purine derivatives efficiently. bohrium.com
These libraries can then be screened against biological targets to identify "hit" compounds with desired activities, which can be further optimized into potent drug candidates.
Role in Coordination Chemistry
The purine ring contains multiple nitrogen atoms that can act as Lewis bases, making them excellent ligands for coordinating with metal ions. acs.org The addition of a carboxylate group at the 8-position in this compound introduces another potential coordination site (the oxygen atoms of the ester), enhancing its versatility in forming metal complexes. researchgate.net
Synthesis and Characterization of Metal-Purine Complexes
Metal-purine complexes are synthesized by reacting a purine derivative with a metal salt in a suitable solvent. The resulting complexes can feature coordination through various nitrogen atoms of the purine ring (commonly N1, N3, N7, or N9) and potentially the carbonyl oxygen of the 8-carboxylate group. rsc.orgmdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. rsc.org
The characterization of these complexes is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose.
| Analytical Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C=O) upon complexation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complex in solution and confirms the binding of the ligand to the metal. |
| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, which can provide insights into its geometry and the nature of the metal-ligand bonding. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. mdpi.com |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which helps in deducing the oxidation state and electron configuration of the metal center. researchgate.net |
A summary of common techniques used to characterize metal-purine complexes.
Catalytic Applications of Metal-Methyl 7H-Purine-8-carboxylate Complexes
While specific catalytic applications for metal complexes of this compound are an emerging area of research, the broader class of metal-N-heterocycle complexes is known to exhibit significant catalytic activity. mdpi.com The metal center in these complexes is typically the active site for catalysis, while the organic ligand (the purine derivative) plays a crucial role in tuning the catalyst's properties, such as its reactivity, stability, and selectivity. nih.gov
Potential catalytic applications for these complexes include:
Oxidation Reactions : Mimicking biological enzymes, these complexes could catalyze the oxidation of various organic substrates. mdpi.com
C-C Bond Formation : Iron-based complexes with nitrogen-containing ligands have been successfully used in important C-C bond-forming reactions like the Wittig reaction. mdpi.com
Polymerization : Metal complexes can act as initiators or catalysts in the synthesis of polymers.
Photocatalysis : Certain metal complexes can absorb light and use that energy to drive chemical reactions, with applications in solar energy conversion and green chemistry. mdpi.comnih.gov
The development of catalysts based on biologically relevant ligands like purines is a promising strategy for creating efficient and environmentally benign chemical transformations.
Integration into Functional Materials and Supramolecular Architectures
The structural features of this compound—specifically its ability to participate in both hydrogen bonding and metal coordination—make it an attractive component for the bottom-up construction of functional materials and supramolecular assemblies. rsc.org
Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures held together by non-covalent interactions. The purine ring is adept at forming specific hydrogen bonds, similar to the base pairing seen in DNA. stackexchange.com This directional and specific bonding can be used to guide the assembly of molecules into well-defined architectures like tapes, sheets, or three-dimensional networks. rsc.org
The combination of hydrogen bonding sites on the purine ring and the metal-coordinating carboxylate group allows for the creation of sophisticated metal-organic frameworks (MOFs). MOFs are porous, crystalline materials with potential applications in:
Gas storage and separation
Catalysis
Chemical sensing
Furthermore, the energetic properties of purine derivatives, particularly when substituted with nitro and amino groups, have been studied for their potential as high-energy-density materials. nih.gov This highlights another avenue for the integration of functionalized purines into advanced materials.
Self-Assembly Studies for Material Fabrication
The strategic design of molecules that can spontaneously organize into well-defined supramolecular structures is a cornerstone of modern materials science. This compound, with its capacity for hydrogen bonding and π-π stacking interactions inherent to the purine core, presents a promising scaffold for self-assembly studies. Research in this area focuses on controlling the non-covalent interactions between individual molecules to direct their aggregation into larger, ordered materials with unique properties.
The ester functionality at the 8-position of the purine ring can be systematically modified to influence the self-assembly process. By altering the steric and electronic nature of the ester group, researchers can fine-tune the intermolecular forces, leading to the formation of diverse nanostructures such as fibers, sheets, and gels. These materials, born from the programmed self-assembly of purine derivatives, are being investigated for applications in areas like nanotechnology and biomaterials.
Table 1: Intermolecular Interactions Driving Self-Assembly of Purine Derivatives
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | N-H and C=O groups of the purine ring and carboxylate. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The fused imidazole (B134444) and pyrimidine (B1678525) rings of the purine core. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecular structure. |
Development of Responsive or Optoelectronic Materials
The development of materials that can change their properties in response to external stimuli, such as light or electricity, is a rapidly growing field. The purine scaffold of this compound, with its electron-rich nature, makes it an attractive component for the design of such "smart" materials. The delocalized π-system of the purine ring can be engineered to interact with light, leading to potential applications in optoelectronics.
By incorporating this compound into larger polymeric or molecular systems, scientists aim to create materials with tunable electronic and optical properties. For instance, the purine derivative could act as an electron-accepting or electron-donating unit within a charge-transfer complex, a fundamental component of many organic electronic devices. While still an emerging area of research, the potential for this compound to contribute to the development of new sensors, switches, and light-emitting materials is significant.
Advanced Analytical Methodologies for Methyl 7h Purine 8 Carboxylate Research
High-Performance Chromatographic Techniques for Purity, Separation, and Quantification
High-performance chromatographic techniques are indispensable for the analysis of Methyl 7H-Purine-8-carboxylate, offering high resolution, sensitivity, and specificity. These methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are routinely used for purity assessment, separation from related impurities, and precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for the analysis of purine (B94841) derivatives would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). UV detection is commonly used, leveraging the strong UV absorbance of the purine ring system, typically around 254 nm.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound is then used to determine its concentration in unknown samples. Purity is assessed by identifying and quantifying any impurity peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities and confirming the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used ionization technique for purine derivatives as it is a soft ionization method that minimizes fragmentation, typically producing a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be employed for structural elucidation of impurities by analyzing their fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of this compound. To enhance volatility, derivatization is often necessary. A common derivatization agent for purines is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivative is more volatile and amenable to GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule.
Table 1: Illustrative Chromatographic Conditions for the Analysis of 8-Substituted Purine Derivatives
| Parameter | HPLC-UV | LC-MS | GC-MS (after derivatization) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 3.5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) | Helium (1 mL/min) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | - |
| Temperature | 30 °C | 40 °C | Oven Program: 100 °C (1 min), then 10 °C/min to 280 °C |
| Detection | UV at 254 nm | ESI-MS (Positive ion mode) | Mass Spectrometry (EI mode) |
| Injection Volume | 10 µL | 5 µL | 1 µL (splitless) |
| Expected Retention Time | ~5-10 min (compound dependent) | ~3-7 min (compound dependent) | ~15-20 min (compound dependent) |
| Key MS Ions (m/z) | - | [M+H]⁺, fragment ions | Molecular ion, characteristic fragments |
Capillary Electrophoresis for Chiral Separation and Purity Profiling
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
For purity profiling of this compound, capillary zone electrophoresis (CZE) is the most fundamental mode. In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The separation of analytes is based on their charge-to-size ratio. The purine ring of this compound can be protonated or deprotonated depending on the pH of the BGE, allowing for its separation from impurities with different pKa values or sizes.
While this compound itself is not chiral, chiral derivatives or intermediates in its synthesis may exist as enantiomers. Capillary electrophoresis is a powerful tool for chiral separations. This is typically achieved by adding a chiral selector to the BGE. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of enantiomers of a wide range of compounds, including purine derivatives. The basis of separation is the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes with different electrophoretic mobilities.
Table 2: Representative Capillary Electrophoresis Conditions for Purine Derivative Analysis
| Parameter | Purity Profiling (CZE) | Chiral Separation (with CD) |
| Capillary | Fused silica (50 µm i.d., 50 cm total length) | Fused silica (50 µm i.d., 50 cm total length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 7.0) | 20 mM Phosphate buffer (pH 6.0) containing 10 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV | 25 kV |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Migration Time | ~5-15 min (compound dependent) | Enantiomers resolved with different migration times |
Advanced Spectroscopic Techniques for Mechanistic Studies
Advanced spectroscopic techniques provide invaluable insights into the electronic structure, conformation, and dynamics of this compound, which are crucial for understanding its reactivity and interaction with other molecules.
Time-Resolved Spectroscopy investigates the dynamics of excited states of molecules. Techniques like time-resolved fluorescence spectroscopy can be used to study the excited-state properties of purine analogs. nih.gov Although this compound may not be strongly fluorescent itself, fluorescent derivatives can be synthesized to probe its excited-state dynamics. By exciting the molecule with a short laser pulse and monitoring the subsequent fluorescence decay, information about the lifetime of the excited state and the rates of various photophysical processes can be obtained. This is particularly relevant for understanding potential photochemical reactions or energy transfer processes involving the purine core.
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. While this compound is achiral, CD spectroscopy can be instrumental in studying its interactions with chiral environments, such as proteins or chiral catalysts. Induced circular dichroism can provide information about the binding of the purine derivative to a chiral macromolecule. Furthermore, for chiral derivatives of this compound, CD spectroscopy can be used to determine their absolute configuration and study their conformational preferences in solution. Studies on 8-substituted purine nucleosides have shown that the substitution at the 8-position can significantly influence the conformation around the glycosidic bond, which can be monitored by CD. nih.gov
Table 3: Spectroscopic Parameters for Hypothetical Mechanistic Studies on 8-Substituted Purines
| Technique | Parameter Measured | Information Obtained |
| Time-Resolved Fluorescence | Fluorescence lifetime (τ) | Excited-state dynamics, quenching mechanisms |
| Circular Dichroism | Molar ellipticity ([θ]) | Conformation of chiral derivatives, binding to chiral molecules |
Electrochemical Characterization and Redox Behavior
Electrochemical methods are used to study the redox properties of this compound, providing information about its electron transfer capabilities and potential metabolic transformations. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.
The purine ring system is electrochemically active and can undergo both oxidation and reduction reactions. The oxidation of purines typically occurs at the C8 and C4=C5 double bonds of the imidazole (B134444) and pyrimidine (B1678525) rings, respectively. The presence of the electron-withdrawing carboxylate group at the C8 position is expected to make the oxidation of this compound more difficult compared to unsubstituted purine.
Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the compound. By scanning the potential and measuring the resulting current, a voltammogram is obtained which provides information about the redox processes. The peak potentials can be used to calculate the formal redox potential, and the peak currents can provide information about the kinetics of the electron transfer process. The electrochemical behavior is often pH-dependent, reflecting the involvement of protons in the redox reactions of the purine ring.
Table 4: Anticipated Electrochemical Data for Purine Derivatives
| Technique | Analyte (in supporting electrolyte) | Key Parameter | Anticipated Value (vs. Ag/AgCl) |
| Cyclic Voltammetry | 8-Oxoguanine | Oxidation Peak Potential (Epa) | +0.4 to +0.6 V |
| Cyclic Voltammetry | Uric Acid | Oxidation Peak Potential (Epa) | +0.3 to +0.5 V |
| Cyclic Voltammetry | This compound | Oxidation Peak Potential (Epa) | Expected to be higher than uric acid due to the ester group |
Future Directions and Emerging Research Avenues for Methyl 7h Purine 8 Carboxylate
Exploration of Novel and More Efficient Synthetic Pathways
The advancement of research into Methyl 7H-Purine-8-carboxylate is intrinsically linked to the development of efficient and versatile synthetic methodologies. While established routes to 8-substituted purines exist, future research will likely focus on overcoming limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents. frontiersin.org
A primary objective is the development of synthetic strategies that are both high-yielding and environmentally benign, aligning with the principles of green chemistry. frontiersin.org One promising approach involves the refinement of condensation reactions between 5,6-diaminopyrimidine precursors and a suitable C1 source to form the imidazole (B134444) ring of the purine (B94841). Traditional methods often involve reacting 5,6-diaminouracil (B14702) derivatives with carboxylic acids or aldehydes. frontiersin.org Future pathways could explore novel coupling reagents and catalysts that operate under milder conditions and reduce reaction times.
Microwave-assisted organic synthesis (MAOS) represents a significant area for exploration. nih.gov This technique has been shown to accelerate chemical reactions, often leading to cleaner products and higher yields in the synthesis of related heterocyclic compounds. nih.gov The application of MAOS to the synthesis of this compound could substantially shorten production timelines. nih.gov Furthermore, flow chemistry presents another modern synthetic paradigm that could offer improved control over reaction parameters, enhanced safety, and scalability.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalyst Development | Milder reaction conditions, higher regioselectivity, reduced waste. frontiersin.org | Screening new transition metal or organocatalysts for the cyclization step. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, operational simplicity. nih.gov | Optimization of solvent, temperature, and power for key synthetic steps. |
| Flow Chemistry | Enhanced safety and scalability, precise process control, potential for automation. | Designing and assembling continuous flow reactors for multi-step synthesis. |
| Green Chemistry Approaches | Use of safer solvents (e.g., water, ethanol), reduced energy consumption, atom economy. frontiersin.org | Exploring water-based reaction media and biodegradable starting materials. |
These innovative synthetic approaches promise to make this compound more accessible for extensive research and development.
Design and Synthesis of Advanced Derivatives with Tailored Molecular Interactions
The purine scaffold is a privileged structure in medicinal chemistry, and the C8 position is a key site for modification to modulate biological activity. frontiersin.org Future research will undoubtedly focus on the rational design and synthesis of advanced derivatives of this compound to achieve specific molecular interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net
The methyl ester group at the C8 position is a versatile chemical handle that can be readily converted into a wide array of other functional groups, including amides, hydrazides, and other esters. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR). rsc.org For instance, converting the ester to various amides by reacting it with different amines could introduce moieties that form specific hydrogen bonds or hydrophobic interactions with a target protein. nih.gov The benzimidazole (B57391) pharmacophore, which is structurally similar to purine, can form hydrogen bonds, hydrophobic interactions, and pi-bonds with biological targets. nih.gov
Broad modifications of the substituent at the C8 position of the xanthine (B1682287) core structure have led to derivatives with high potency and selectivity for adenosine (B11128) receptors. nih.gov Similarly, derivatives of this compound could be designed to target specific receptor subtypes or enzyme active sites. This could involve attaching larger, more complex side chains, including cyclic systems, aromatic rings, or flexible linkers, to optimize binding affinity and selectivity. frontiersin.org
| Derivative Class | Rationale for Synthesis | Potential Biological Targets |
| Amide Derivatives | Introduce hydrogen bond donors/acceptors and diverse steric bulk. rsc.org | Kinases, G-protein coupled receptors (GPCRs), proteases. |
| Hydrazide Derivatives | Serve as precursors for more complex heterocyclic systems. | Metalloenzymes, transferases. |
| Ester Analogues | Modulate lipophilicity, solubility, and metabolic stability. | Phosphodiesterases, hydrolases. |
| Linked Bi-functional Molecules | Combine the purine core with another pharmacophore to target multiple pathways. frontiersin.org | Dual-target inhibitors for cancer or inflammatory diseases. |
The synthesis of these advanced derivatives will create a library of compounds for biological screening, paving the way for the discovery of novel therapeutic agents.
Deeper Mechanistic Insights into Biochemical and Molecular Biological Processes
A critical aspect of future research will be to elucidate the specific biochemical pathways and molecular mechanisms through which this compound and its derivatives exert their effects. The structural resemblance of purines to endogenous molecules like adenine (B156593) and guanine (B1146940) suggests a high probability of interaction with a wide range of biological macromolecules. nih.govsamacheerkalvi.guru
Initial investigations would involve broad-spectrum screening to identify potential biological targets. Purine derivatives are known to act as inhibitors of crucial enzymes like cyclin-dependent kinases, phosphodiesterases, and acetylcholinesterase, as well as modulators of adenosine receptors. nih.govnih.gov Identifying which, if any, of these targets are affected by this compound is a primary goal.
Once a target is identified, detailed mechanistic studies will be required. Techniques such as enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can quantify the binding affinity and kinetics of the interaction. X-ray crystallography or cryo-electron microscopy could provide atomic-level structural information of the compound bound to its target, revealing the precise molecular interactions responsible for its activity. acs.org Furthermore, cell-based assays will be essential to understand the downstream effects of target engagement, such as modulation of signaling pathways, induction of apoptosis, or cell cycle arrest. nih.govnih.gov
Integration into Next-Generation Materials and Devices
Beyond biological applications, the unique chemical structure of purines presents opportunities for their use in materials science and nanotechnology. wikipedia.org The aromatic, electron-rich nature of the purine ring system suggests potential for applications in electronics and photonics. Future research could explore the incorporation of this compound into novel materials.
One potential avenue is the development of organic semiconductors. The planar structure and potential for π-π stacking make purine derivatives interesting candidates for charge transport materials in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The methyl carboxylate group could be used to tune the electronic properties or to anchor the molecule to surfaces.
Another emerging area is the development of biosensors. The purine core can be functionalized with recognition elements that specifically bind to other biomolecules, such as DNA, RNA, or proteins. acs.org A derivative of this compound could be immobilized on a transducer surface (e.g., an electrode or a nanoparticle), with changes in its electrical or optical properties upon binding to a target analyte signaling its presence.
| Application Area | Rationale | Research Direction |
| Organic Electronics | Aromatic, planar structure suitable for π-π stacking and charge transport. | Synthesis of derivatives with modified electronic properties; fabrication and testing of thin-film devices. |
| Biosensors | Specific recognition capabilities of the purine scaffold. acs.org | Functionalization with biorecognition elements; integration with signal transduction platforms. |
| Smart Materials | Potential for self-assembly into ordered structures via hydrogen bonding. | Investigation of supramolecular assembly in solution and on surfaces; exploring stimuli-responsive behaviors. |
These research directions could lead to the development of innovative technologies based on the unique physicochemical properties of this purine derivative.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery process in modern chemical research. researchgate.net For this compound, in silico methods will be pivotal in predicting the properties of novel derivatives and guiding synthetic efforts.
Molecular docking studies can be used to predict the binding modes and affinities of designed derivatives with various biological targets. researchgate.net This allows for the prioritization of compounds for synthesis, saving time and resources. By creating a virtual library of derivatives and screening them against the three-dimensional structures of proteins, researchers can identify candidates with the highest potential for potent and selective activity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. By correlating the chemical structures of a series of derivatives with their experimentally determined biological activities, these models can predict the activity of new, unsynthesized compounds. This predictive capability helps in refining the design of molecules to enhance desired properties while minimizing potential liabilities.
Beyond biological activity, computational methods can predict a range of physicochemical properties, such as solubility, stability, and electronic characteristics. This is crucial for both pharmaceutical development and materials science applications. For example, density functional theory (DFT) calculations can be employed to understand the electronic structure of this compound and predict how chemical modifications would influence its potential as a material for electronic devices.
Q & A
Q. How should conflicting reports on this compound's spectroscopic properties be critically evaluated?
- Methodological Answer :
- Meta-Analysis : Compare data across studies, noting solvent systems, instrument parameters (e.g., NMR field strength), and sample preparation.
- Reproducibility Trials : Replicate key experiments under reported conditions to verify claims.
- Peer Consultation : Engage with experts in heterocyclic chemistry to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
